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Compound of Interest

Compound Name:
2-Bromo-N-[4-

(isopentyloxy)phenyl]acetamide

CAS No.: 1138445-89-2

Cat. No.: B1389714

Get Quote

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]
[9]
The reagent 2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide represents a distinct class of

"warhead" probes designed for Targeted Covalent Modification (TCM). Unlike generic alkylating

agents (e.g., Iodoacetamide), this molecule combines a moderately reactive electrophile with a

distinct hydrophobic tail.

Structural Functionality[7][10][11]
The Warhead (

-Bromoacetamide): Provides irreversible covalent attachment to nucleophilic cysteine
residues via an

mechanism. It is less reactive than iodoacetamide, offering higher selectivity for cysteines
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with lower

or those positioned within favorable binding pockets.

The Scaffold (Phenylacetamide): Rigidifies the linker, preventing "floppy" non-specific binding

often seen with aliphatic chains.

The Tail (Isopentyloxy): A lipophilic moiety that drives the molecule into hydrophobic pockets

(cryptic sites) on protein surfaces, enabling the "liganding" of buried cysteines that

hydrophilic reagents cannot access.

Key Applications
Covalent Fragment Screening: Identifying "ligandable" cysteines in drug discovery (e.g.,

Kinase inhibitors, KRAS targeting).

Hydrophobic Tagging: Modifying surface cysteines to alter protein solubility or induce

proteasomal degradation.

Site-Specific Conjugation: Targeting specific cysteines in hydrophobic clefts while sparing

solvent-exposed, hyper-reactive cysteines.

Mechanism of Action
The conjugation proceeds via nucleophilic substitution (

). The thiolate anion (

) of the cysteine residue attacks the

-carbon of the acetamide, displacing the bromide ion.

Reaction Scheme
Critical Factor: The reaction rate is pH-dependent.[1] Since bromoacetamides are less reactive

than iodo-analogs, maintaining a pH slightly above the cysteine

(typically pH 7.5–8.5) is crucial for efficient labeling.

Experimental Protocol

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Cross_Reactivity_of_2_Bromoacetamide_and_N_ethylmaleimide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389714?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials Required
Reagent: 2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide (Store at -20°C, desiccated).

Solvent: Anhydrous DMSO or DMF.

Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 8.0, 150 mM NaCl. (Avoid phosphate if

downstream enzymatic assays require metal cofactors).

Reducing Agent: TCEP-HCl (Preferred over DTT as TCEP is stable and does not compete

for the alkylating agent).

Quenching Agent:

-Mercaptoethanol or excess L-Cysteine.

Preparation of Stock Solutions
Weigh 5 mg of the linker.

Dissolve in anhydrous DMSO to a concentration of 50 mM.

Note: The isopentyloxy group increases lipophilicity; ensure complete dissolution by

vortexing.

Stability: Use fresh. If storage is necessary, aliquot and freeze at -80°C. Avoid repeated

freeze-thaw cycles due to potential hydrolysis of the amide bond.

Bioconjugation Workflow
Step 1: Protein Reduction
Ensure cysteines are available for reaction.

Dilute protein to 1–5 mg/mL in Reaction Buffer.

Add TCEP (10 mM stock) to a final concentration of 1 mM.

Incubate at RT for 30 minutes.
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Checkpoint: If the protein contains structural disulfides that must be preserved, skip this step

or use mild reduction (0.1 mM TCEP).

Step 2: Alkylation Reaction
Add the Bromoacetamide Linker stock (50 mM) to the protein solution.

Target Ratio: Use a 10-20 molar excess of linker over protein thiol content.

Example: For 50

M protein, use 500–1000

M linker.

Solvent Limit: Keep final DMSO concentration

(v/v) to prevent protein denaturation.

Incubate at 25°C for 2–4 hours or 4°C overnight.

Why? Bromoacetamides react slower than iodoacetamides. The hydrophobic tail may

require time to "dock" into the target pocket before the covalent bond forms.

Step 3: Quenching & Cleanup
Add

-Mercaptoethanol to a final concentration of 10 mM to scavenge excess alkylating agent.
Incubate for 15 mins.

Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis

against PBS.

Analytical Validation
Mass Spectrometry (Intact Protein)
The most definitive validation is observing the mass shift on the protein.

Mass Shift Calculation:
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Formula of Reagent:

Leaving Group:

(Net loss of H from protein, Br from reagent)

Added Moiety:

(Wait, let's verify exact addition).

Reagent Structure:

Added Group Structure:

Formula of Added Group:

Monoisotopic Mass Addition:+233.14 Da

Parameter Value

Reagent MW ~314.2 g/mol

Leaving Group Bromide (Br)

Mass Shift (

Mass)
+233.14 Da per conjugation site

Detection Method LC-MS (Q-TOF or Orbitrap)

Workflow Visualization
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Figure 1: Step-by-step workflow for cysteine alkylation using hydrophobic bromoacetamide

probes.
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Precipitation Hydrophobic linker insolubility.

Increase DMSO to 5-10% (if

protein tolerates) or add 0.1%

Triton X-100.

Low Labeling Efficiency
pH too low for Bromo-

reactivity.

Adjust buffer pH to 8.0–8.5.

Bromoacetamides are less

reactive than Iodoacetamides

at neutral pH.

Non-Specific Labeling Reagent excess too high.

Reduce molar excess to 5x.

Perform a time-course study

(30 min vs 2 hr).

Mass Spec Signal

Suppression
Residual detergent/DMSO.

Ensure thorough desalting or

use C4 ZipTips prior to MS

injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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